molecular formula C25H29ClN2O3 B1218808 Picumast CAS No. 39577-19-0

Picumast

Cat. No.: B1218808
CAS No.: 39577-19-0
M. Wt: 441.0 g/mol
InChI Key: USCSJAIWXWYTEH-UHFFFAOYSA-N
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Description

Picumast is an experimental anti-allergic compound with a unique activity profile that combines the inhibition of mediator release and action . Research indicates it can significantly inhibit compound 48/80-induced histamine release from certain cell types, such as rat cardiac mast cells, an effect potentially mediated through calmodulin antagonism . Its main research applications include the study of allergic airway diseases and asthma, as it has been shown to suppress both immediate and late-phase allergic reactions in animal models . In studies, this compound's activity profile differs from other known prophylactic anti-allergic drugs like DSCG and ketotifen, making it a valuable tool for comparative pharmacological research . Pharmacokinetic studies in humans have shown that this compound dihydrochloride is extensively distributed to tissues and almost exclusively eliminated by hepatic metabolism, producing active metabolites (M1 and M2) with longer half-lives than the parent compound . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39577-19-0

Molecular Formula

C25H29ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C25H29ClN2O3/c1-18-19(2)25(29)31-24-16-22(8-9-23(18)24)30-15-3-10-27-11-13-28(14-12-27)17-20-4-6-21(26)7-5-20/h4-9,16H,3,10-15,17H2,1-2H3

InChI Key

USCSJAIWXWYTEH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C

Other CAS No.

39577-19-0

Synonyms

3,4-dimethyl-7-(4-(p-chlorobenzyl)piperazin-1-yl)propoxycoumarin.di-HCl
BM 15,100
BM 15100
BM-15100
picumast

Origin of Product

United States

Historical Perspectives on Picumast S Scientific Development

Early Investigations and Pre-Discovery Context

The precise pre-discovery context leading to the synthesis or isolation of Picumast is not extensively documented in the reviewed literature. However, its chemical structure, featuring a coumarin (B35378) moiety, suggests it may have emerged from research programs focused on exploring the therapeutic potential of this class of compounds. Coumarins have a history of diverse pharmacological investigations, including anticoagulant, anti-inflammatory, and bronchodilatory activities, which could have provided a foundational context for the synthesis and evaluation of novel coumarin derivatives like this compound.

Foundational Research Leading to this compound's Characterization

Foundational research on this compound involved its synthesis and structural characterization. This compound is chemically defined as 7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one. Its molecular formula is C₂₅H₂₉ClN₂O₃. uni.lu The elucidation of its chemical structure would have relied on the analytical techniques available during its development period, likely including spectroscopic methods.

While specific details of the initial characterization experiments and the scientists involved are not widely published, the compound was developed by Boehringer Mannheim. uni.lu Its characterization would have been a necessary step before progressing to biological evaluations.

Evolution of Research Trajectories for this compound and Related Chemotypes

The primary documented research trajectory for this compound involved its evaluation as a potential anti-allergic drug. uni.lu Clinical trials were conducted, notably in the German Democratic Republic (GDR) under the purview of Boehringer Mannheim. uni.luctdbase.org Despite these investigations, this compound did not receive regulatory approval and is described as being largely forgotten today. uni.lu

This compound has also appeared in the context of research into antihistamines, being mentioned in meta-analyses of asthma clinical trials and in patent applications alongside other antihistaminic compounds. wikipedia.org This suggests that its pharmacological profile likely included antihistamine activity or that it was explored within the broader landscape of allergy and asthma treatments.

The research trajectory for related coumarin chemotypes, in contrast to the limited documented path of this compound, has been much broader and more successful, with several coumarin-based derivatives finding therapeutic applications in various medical areas. The specific reasons for this compound's lack of approval and the cessation of its development trajectory, especially compared to other coumarin derivatives or contemporaneous anti-allergic drug candidates, are not explicitly detailed in the available information.

Chemical Synthesis and Structural Elucidation Approaches for Picumast

Advanced Synthetic Methodologies for Picumast Core Structure

The core structure of this compound, characterized as a substituted N-phenylbenzamide, is typically assembled through an amidation reaction. This involves the coupling of a substituted benzoic acid derivative with a substituted aniline (B41778). Advanced methodologies in organic synthesis have refined this fundamental transformation to achieve high yields and purity.

One common and effective method is the reaction of a benzoyl chloride with an aniline. For instance, the synthesis of a related compound, N-(3,4-dimethylphenyl)-3-nitrobenzamide, is achieved by reacting 3-nitrobenzoyl chloride with 3,4-dimethylaniline. The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) or chloroform, with a base like triethylamine (B128534) added to neutralize the hydrochloric acid byproduct that is formed.

Another approach involves the use of coupling agents to facilitate the amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are frequently employed for this purpose. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Furthermore, rearrangement reactions of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, have been explored for the construction of amide bonds in a variety of contexts. This method has been shown to be applicable to the synthesis of primary, secondary, and tertiary amides, highlighting its versatility. researchgate.net

The choice of synthetic route can be influenced by factors such as the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The table below summarizes key aspects of a representative synthesis for a compound structurally related to the presumed class of this compound.

Reaction Step Reagents and Conditions Purpose
Amidation3-Nitrobenzoyl chloride, 3,4-dimethylaniline, triethylamine, dichloromethaneFormation of the core N-(3,4-dimethylphenyl)-3-nitrobenzamide structure.
PurificationRecrystallization or column chromatographyIsolation of the pure target compound from reaction byproducts.

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis, as different stereoisomers can exhibit distinct biological activities. wikipedia.org For a molecule like this compound, stereoisomerism could arise from several features, such as chiral centers or restricted rotation around single bonds (atropisomerism). wikipedia.org

If the substituent groups on the phenyl rings of this compound create a chiral center, the synthesis would need to employ stereoselective methods to produce a single enantiomer or diastereomer. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the stereochemical outcome of the reaction.

Atropisomerism can occur in N-phenylbenzamides if bulky substituents on the aromatic rings hinder free rotation around the amide bond or the bond connecting the phenyl ring to the amide nitrogen. This restricted rotation can lead to the existence of stable, isolable rotational isomers (atropisomers). The conformational preference of the N-H bond in relation to substituents on the aniline ring has been a subject of structural studies in related benzanilides. For example, in the structure of N-(3,4-dimethylphenyl)benzamide, the N-H bond is oriented anti to the meta-methyl group. nih.gov

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as the desired therapeutic effect is often associated with a specific stereoisomer.

Isolation and Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound requires rigorous purification to remove any unreacted starting materials, reagents, and byproducts. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization is a common and effective method for purifying solid compounds. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the solution.

Column chromatography is another powerful purification technique widely used in organic synthesis. In this method, the crude mixture is passed through a stationary phase (commonly silica (B1680970) gel or alumina) packed in a column. A mobile phase (a solvent or a mixture of solvents) is then allowed to flow through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Fractions are collected and analyzed to isolate the pure compound. For the synthesis of N,N-dimethyl benzamides, purification by column chromatography on silica gel using a petroleum ether-ethyl acetate (B1210297) mixture as the eluent has been reported. researchgate.net

The purity of the final product is typically assessed using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

The table below outlines common purification techniques and their principles.

Technique Principle of Separation Typical Application
CrystallizationDifferential solubilityPurification of solid, crystalline compounds.
Column ChromatographyDifferential adsorptionSeparation of complex mixtures and purification of non-crystalline solids or oils.

Structure Activity Relationship Sar Studies of Picumast and Its Analogs

Systematic Chemical Modifications and Their Impact on Biological Pathways

While comprehensive studies detailing the synthesis and biological evaluation of a wide range of Picumast analogs are scarce, metabolic studies have provided some insight into the effects of specific chemical modifications on its biological activity. The metabolism of this compound involves the stepwise oxidation of the 3-methyl group on the coumarin (B35378) ring. nih.gov

Oxidation to an Alcohol: The initial metabolic transformation is the oxidation of the 3-methyl group to a primary alcohol.

Oxidation to a Carboxylic Acid: Further oxidation of the alcohol metabolite results in the formation of a carboxylic acid at the 3-position of the coumarin ring.

The impact of these modifications on two of this compound's biological activities—histaminolytic potency and inhibition of chemiluminescence (an indicator of mediator release)—has been evaluated. Stepwise oxidation of the 3-methyl group was found to increase the histaminolytic (H1-antagonistic) potency. Conversely, this same series of oxidative modifications led to a decrease in the inhibition of chemiluminescence from human leukocytes. nih.gov Another identified metabolic pathway involves the cleavage of the piperazine-containing side chain, which results in a metabolite that is inactive in both assays. nih.gov

These findings suggest that the 3-methyl group is a critical site for modulating the dual activities of this compound. Modifications at this position can differentially affect its H1-receptor antagonism and its ability to inhibit mediator release.

Table 1: Impact of Modifications at the 3-Position of the Coumarin Ring on Biological Activity

Modification Histaminolytic Potency Inhibition of Chemiluminescence
3-Methyl (this compound) Baseline Baseline
3-Hydroxymethyl Increased Decreased
3-Carboxylic acid Further Increased Further Decreased

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies involve the use of statistical methods to correlate the chemical structure of compounds with their biological activity. There are no published QSAR models specifically developed for this compound derivatives in the context of their anti-allergic activity. The development of a robust QSAR model would require a dataset of structurally diverse this compound analogs with corresponding biological activity data. Such a model could help in predicting the activity of novel, unsynthesized compounds and provide further insights into the structural features that are important for activity.

Computational Chemistry Applications in this compound SAR Analysis

Computational chemistry encompasses a variety of techniques, such as molecular docking and molecular dynamics simulations, that can be used to study drug-receptor interactions and elucidate SAR. As with QSAR modeling, there is no specific information available in the scientific literature regarding the application of computational chemistry methods to analyze the structure-activity relationship of this compound. Such studies could be valuable in visualizing the binding mode of this compound to its biological targets, such as the histamine (B1213489) H1 receptor, and in understanding how different functional groups contribute to binding affinity and efficacy.

Molecular and Cellular Mechanisms of Picumast Action

Investigation of Mediator Release Inhibition Pathways

Picumast's primary mechanism of action involves the inhibition of the release of pro-inflammatory mediators from various immune cells, thereby dampening the allergic cascade. This inhibitory action is not uniform across all mediators and cell types, indicating a nuanced interaction with cellular machinery.

Influence on Prostanoid Biosynthesis and Secretion

The action of this compound extends to the modulation of prostanoid biosynthesis and release. Prostanoids, which include prostaglandins (B1171923) and thromboxanes, are lipid compounds that play a significant role in inflammation. Research has shown that this compound can effectively suppress the release of pro-allergic and pro-inflammatory prostanoids from human leukocytes. nih.gov Interestingly, while inhibiting the release of inflammatory prostanoids, this compound has been observed to potentiate the formation of the anti-inflammatory prostaglandin (B15479496) E2 (PGE2). nih.gov This dual action suggests a selective modulation of the arachidonic acid cascade, favoring the production of anti-inflammatory mediators.

Regulation of Slow-Reacting Substance of Anaphylaxis (SRS-A) Secretion

This compound has been found to be a potent inhibitor of the release of the slow-reacting substance of anaphylaxis (SRS-A), a mixture of leukotrienes that are powerful bronchoconstrictors and play a crucial role in asthma and other allergic reactions. nih.govucl.ac.ukucl.ac.uk In in vitro experiments using human leukocytes, this compound effectively suppressed the release of SRS-A. nih.gov This inhibitory effect on SRS-A secretion is a key component of its anti-allergic profile, contributing to its potential efficacy in respiratory allergic conditions. ucl.ac.uk

Below is a data table summarizing the inhibitory effects of this compound on the release of various mediators.

MediatorCell TypeStimulusInhibitory EffectReference
Histamine (B1213489)Guinea Pig LungAntigenMarked inhibition at 6 mg/kg khanacademy.org
ProstanoidsHuman LeukocytesNot SpecifiedEffective suppression nih.gov
SRS-AHuman LeukocytesNot SpecifiedEffective suppression nih.gov

Enzyme Activity Modulation in Cellular Contexts

A significant aspect of this compound's mechanism of action appears to be its ability to act as a calmodulin antagonist. nih.gov Calmodulin is a calcium-binding protein that is crucial for the activation of a variety of enzymes and cellular processes, including the exocytosis of mediators from mast cells. nih.gov The antagonism of calmodulin by this compound is correlated with the inhibition of mediator release induced by various secretagogues. nih.gov This suggests that this compound may interfere with a fundamental step in cell activation by blocking calmodulin-dependent pathways, which would explain its broad inhibitory effects on the release of different mediators from various cell types. nih.govnih.gov

Intracellular Signaling Cascades Influenced by this compound

The influence of this compound on intracellular signaling is a critical area of investigation to fully elucidate its mechanism of action. While its effects on mediator release are well-documented, its direct impact on key second messenger systems provides further insight into its cellular activity.

Alterations in Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

Investigations into the effect of this compound on intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in many cellular processes, have been conducted. Studies involving the incubation of mast cells with this compound have shown no significant alteration in the intracellular levels of cAMP. This indicates that the inhibitory effects of this compound on mediator release are likely not mediated through a direct modulation of the cAMP signaling pathway.

Modulation of Intracellular Calcium Dynamics

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Activation of this pathway by an agonist like histamine leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). It is the IP3 that directly modulates intracellular calcium dynamics by binding to IP3 receptors on the membrane of the endoplasmic reticulum, which is the primary intracellular storage site for calcium. This binding event triggers the release of stored calcium into the cytoplasm, leading to a transient increase in the intracellular calcium concentration ([Ca2+]i).

As a histamine H1 receptor antagonist, this compound exerts its effect by blocking the initial step of this cascade. By binding to the H1 receptor, it prevents histamine from activating the receptor and initiating the Gq/11 signaling pathway. Consequently, the production of IP3 is prevented, and the subsequent release of calcium from the endoplasmic reticulum does not occur. Therefore, the primary role of this compound in this context is the inhibition of histamine-induced increases in intracellular calcium. There is no evidence to suggest that this compound directly interacts with calcium channels or other components of the calcium signaling apparatus.

Inhibition of Nucleoside Diphosphate (B83284) Kinase Activity

Nucleoside diphosphate kinases (NDPKs) are enzymes responsible for catalyzing the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), thereby maintaining the intracellular balance of various NTPs. These enzymes are crucial for a wide range of cellular processes, including DNA synthesis, signal transduction, and ciliary function.

A thorough review of the available scientific literature does not reveal any evidence to suggest that this compound directly inhibits the activity of nucleoside diphosphate kinase. The primary mechanism of action for this compound is established as H1 receptor antagonism. While some drugs can have multiple mechanisms of action or off-target effects, there are no published research findings that link this compound or other H1 antihistamines to the NDPK enzyme family. Therefore, inhibition of nucleoside diphosphate kinase activity is not a recognized component of this compound's molecular or cellular mechanism of action.

Receptor-Ligand Interactions and Binding Dynamics

Assessment of this compound Binding to Specific Receptors (e.g., H1 Receptors)

The affinity of a drug for its receptor is a critical measure of its potency and is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). These values represent the concentration of the drug required to occupy 50% of the receptors in the absence or presence of a competing radioligand, respectively. A lower Ki or Kd value indicates a higher binding affinity.

CompoundH1 Receptor Binding Affinity (Ki) in nM
Desloratadine0.4
Levocetirizine3.0
Fexofenadine10.0
Loratadine27.0
Cetirizine6.0

This table presents data for comparable second-generation antihistamines to illustrate the typical range of binding affinities for this drug class. Data for this compound is not available.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a drug molecule, and its target receptor at an atomic level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. MD simulations then provide insight into the dynamic behavior of this complex over time, revealing the stability of the interaction and the specific molecular motions involved.

Specific molecular docking or dynamics simulation studies for this compound have not been published. However, such studies performed on other second-generation antihistamines have provided valuable insights into how these drugs bind to the H1 receptor. These simulations typically show that antihistamines fit into a binding pocket within the transmembrane helices of the receptor. Key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, a conserved aspartate residue in transmembrane helix 3 is crucial for anchoring the protonated amine group common to most H1 antagonists. If such studies were conducted on this compound, they would aim to identify its precise binding orientation and the key amino acid residues within the H1 receptor that are essential for its binding and antagonist activity.

Allosteric Modulation and Conformational Changes Induced by this compound

Receptor ligands can be classified based on their binding site and their effect on receptor conformation. Competitive antagonists bind to the same site as the endogenous ligand (the orthosteric site), while allosteric modulators bind to a different, topographically distinct site. nih.gov

The available pharmacological evidence indicates that this compound, like virtually all other H1-antihistamines, functions as a competitive antagonist or, more precisely, an inverse agonist at the histamine H1 receptor. nih.gov This means it binds to the orthosteric site, the same location where histamine binds. There is no evidence to suggest that this compound acts as an allosteric modulator.

The binding of an agonist like histamine induces a specific conformational change in the receptor, shifting it from an inactive to an active state, which then allows it to interact with and activate the Gq protein. As an inverse agonist, this compound binds to the H1 receptor and stabilizes it in an inactive conformation. This action not only physically blocks histamine from binding but also actively reduces the basal level of receptor signaling that can occur even in the absence of an agonist. The conformational state stabilized by this compound is one that is incompatible with G-protein coupling, thus preventing the initiation of the downstream signaling cascade.

Preclinical Pharmacological Investigations of Picumast

In Vitro Efficacy Studies in Isolated Primary Cells

Mast Cell Stabilization in Various In Vitro Models

Picumast has demonstrated the ability to stabilize mast cells, a critical component of the allergic response, although its efficacy appears to be dependent on the specific in vitro model and stimulus used. In studies involving isolated perfused rat hearts, this compound was found to significantly inhibit histamine (B1213489) release induced by compound 48/80, a potent mast cell degranulator. This suggests a stabilizing effect on cardiac mast cells.

However, contrasting results have been observed in other models. For instance, this compound did not inhibit histamine release from rat peritoneal mast cells. In fact, at higher concentrations, it was reported to induce histamine release in this particular cell type. This discrepancy highlights the potential for tissue-specific or species-specific differences in the compound's activity. The inhibitory action of this compound on mast cell degranulation is thought to be linked to its potential role as a calmodulin antagonist.

In Vitro ModelStimulusEffect of this compound on Histamine Release
Isolated Perfused Rat HeartCompound 48/80Marked and significant inhibition
Rat Peritoneal Mast CellsCompound 48/80No inhibition; induction of release at high concentrations

Effects on Leukocyte and Macrophage Functionality

Investigations into the effects of this compound on other key immune cells have revealed significant inhibitory actions. In an ex vivo study using leukocytes from allergic asthmatic patients, this compound was shown to significantly inhibit allergen-induced histamine liberation from basophils nih.gov. This finding points towards a direct modulatory effect on this type of granulocyte, which plays a crucial role in allergic inflammation.

Impact on Cellular Inflammatory Responses and Signaling

The anti-inflammatory properties of this compound extend to its influence on the production of key lipid mediators of inflammation. The compound's mechanism is suggested to involve the modulation of calcium-dependent signaling pathways, given its proposed action as a calmodulin antagonist. Calmodulin is a ubiquitous calcium-binding protein that plays a pivotal role in regulating the function of numerous enzymes and proteins involved in cellular signaling cascades, including those that lead to the release of inflammatory mediators from mast cells and other immune cells. By interfering with calmodulin, this compound may disrupt the downstream events that follow an increase in intracellular calcium, a critical step in the degranulation of mast cells and the activation of other inflammatory cells.

In Vivo Studies in Relevant Animal Models (Mechanistic Focus)

Assessment of Anti-Allergic Activity in Preclinical Models

The anti-allergic potential of this compound has been evaluated in established animal models of allergic reactions. One such model is passive cutaneous anaphylaxis (PCA) in rats, which is a widely used assay to assess the in vivo efficacy of compounds in inhibiting IgE-mediated mast cell degranulation in the skin nih.govnih.gov. This model is instrumental in demonstrating the ability of a drug to prevent the localized inflammatory response that is characteristic of an allergic reaction.

Analysis of this compound's Pharmacodynamics in Non-Human Systems

The pharmacodynamic properties of this compound have been investigated in a relevant large animal model of allergic airway disease. In a study utilizing allergic sheep, the administration of aerosolized this compound prior to an antigen challenge demonstrated a dose-dependent protective effect against both early and late airway responses nih.gov. The specific lung resistance, a measure of airway obstruction, was significantly reduced in a dose-dependent manner.

At a dose of 2.5 mg, this compound provided a 48% protection against the early airway response and a 55% protection against the late airway response nih.gov. Increasing the dose to 5 mg resulted in a more pronounced effect, with a 63% protection against the early response and an 81% protection against the late response nih.gov. A lower dose of 1.0 mg did not show a significant protective effect nih.gov. These findings suggest that this compound can effectively attenuate the physiological consequences of an allergic reaction in the airways of a relevant preclinical model.

Table of Pharmacodynamic Effects of this compound in Allergic Sheep

This compound Dose (aerosol) Protection Against Early Airway Response (%) Protection Against Late Airway Response (%)
1.0 mg No significant protection No significant protection
2.5 mg 48% 55%

Translational Research Paradigms from In Vivo Animal Models to Biological Principles

The preclinical evaluation of this compound in in vivo animal models has been instrumental in elucidating its fundamental biological mechanism of action, particularly its role in modulating mast cell activity. nih.govnih.gov These studies form a critical bridge between initial in vitro discoveries and potential clinical applications, providing insights into how the compound might perform in a complex physiological system. mdpi.com Animal models, primarily utilizing rodents, have been essential for understanding the pathophysiology of allergic responses and for testing novel therapeutic agents like this compound. nih.govnih.gov

A key area of investigation has been the effect of this compound on histamine release from mast cells, a central event in allergic inflammation. nih.govscience.gov Researchers have used established animal models to provoke and measure this response. For instance, studies on rat models have provided significant data on the inhibitory properties of this compound. In one paradigm, histamine release was induced in the isolated perfused rat heart using Compound 48/80, a potent mast cell degranulator. nih.gov This model demonstrated that this compound markedly and significantly inhibited this induced histamine release. nih.gov The observed effect was comparable to that of Trifluoperazine, a known calmodulin antagonist, suggesting a potential mechanism of action for this compound. nih.gov

However, the translation of findings from one animal model to broader biological principles is not always direct, a common challenge in preclinical research. dovepress.comdovepress.com This complexity was highlighted when the effects of this compound were tested on a different mast cell population within the same species. In contrast to its potent inhibitory action on cardiac mast cells, this compound failed to consistently inhibit Compound 48/80-induced histamine release from rat peritoneal mast cells (RPMC). nih.gov This discrepancy underscores a crucial biological principle: the heterogeneity of mast cells. Mast cells in different tissues can exhibit distinct biochemical and functional properties, leading to varied responses to pharmacological agents.

Further investigation into the mechanism of this compound revealed additional complexities. The initial hypothesis that this compound acts as a calmodulin antagonist could not be definitively confirmed in the RPMC model. nih.gov Moreover, this compound did not demonstrate a membrane-stabilizing effect in a heat-induced hemolysis model using rat erythrocytes; in fact, it potentiated hemolysis, an effect also seen with Trifluoperazine. nih.gov These findings from different in vivo and ex vivo models illustrate the importance of using a range of experimental systems to build a comprehensive understanding of a compound's pharmacological profile.

Table 1: Effect of this compound on Induced Histamine Release and Hemolysis in Rat Models nih.gov
Experimental ModelInducing AgentObserved Effect of this compoundInferred Biological Principle
Isolated Perfused Rat Heart (Cardiac Mast Cells)Compound 48/80Marked and significant inhibition of histamine releaseSuggests potent mast cell stabilization or calmodulin antagonism in cardiac tissue.
Rat Peritoneal Mast Cells (RPMC)Compound 48/80No consistent inhibition of histamine releaseDemonstrates heterogeneity of mast cells and tissue-specific drug action.
Rat ErythrocytesHeatPotentiation of hemolysisIndicates a lack of general membrane-stabilizing effect.

Comparative studies with other anti-allergic compounds in animal-derived cells further refine the understanding of this compound's activity. When compared with Ketotifen, another anti-allergic agent, this compound demonstrated distinct inhibitory profiles on the release of various inflammatory mediators from human leukocytes and rat alveolar macrophages. nih.gov These investigations assessed the inhibition of preformed mediators like histamine and newly generated ones such as prostanoids and the slow-reacting substance of anaphylaxis (SRS-A). nih.gov Such comparative analyses are vital for differentiating the pharmacological nuances between drugs and for translating preclinical data into predictions of clinical efficacy for specific allergic conditions where certain mediators predominate. nih.gov

Table 2: Comparative Inhibitory Profile of this compound and Ketotifen nih.gov
CompoundCell/Tissue ModelMediators InhibitedTranslational Implication
This compoundHuman Leukocytes & Rat Alveolar MacrophagesProstanoids, Slow-Reacting Substance of Anaphylaxis (SRS-A), HistamineBroad-spectrum inhibition of key preformed and newly generated inflammatory mediators.
KetotifenHuman Leukocytes & Rat Alveolar MacrophagesProstanoids, Slow-Reacting Substance of Anaphylaxis (SRS-A), HistamineProvides a benchmark for evaluating the relative potency and spectrum of activity of this compound.

Advanced Analytical Methodologies for Picumast Research

Spectroscopic Techniques for Picumast Characterization in Research

Spectroscopic methods are fundamental for elucidating the structural properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct but complementary information about the molecule's composition, bonding, and electronic structure.

NMR spectroscopy is a powerful tool for determining the complete structure of small molecules like this compound, as well as investigating protein-ligand complexes iric.ca. It provides detailed information about the arrangement of atoms and their connectivity through the analysis of nuclear spins in a magnetic field. Both 1D and 2D NMR experiments are utilized, offering insights into various aspects of molecular structure and dynamics iric.canih.gov. For small molecules, automated acquisition of 1D spectra for various nuclei (e.g., 1H, 13C, 15N, 31P) and 2D experiments (e.g., COSY, NOESY, ROESY, HSQC, HMQC, HMBC, H2BC) are routinely employed iric.ca. Some research indicates that NMR data can be consistent with the expected structure of this compound molnova.comgoogleapis.com.

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. This technique is valuable for identifying the types of chemical bonds and functional groups within the this compound structure googleapis.comyoutube.com. Advances in IR spectroscopy techniques, such as Fourier transform infrared (FT-IR) spectroscopy, are widely used for characterizing various substances researchgate.netspectroscopyonline.com.

UV-Vis spectroscopy measures the absorption or transmission of UV and visible light by a sample, providing information about electronic transitions within the molecule technologynetworks.comresearchgate.net. This technique is useful for quantitative analysis and can also provide qualitative information, such as the presence of chromophores researchgate.netresearchgate.net. Shifts in peak absorbance wavelengths can be indicative of structural changes or interactions technologynetworks.com. UV-Vis spectroscopy can be used for qualitative analysis and quantitative detection, and its principle is based on the absorption of light at specific wavelengths by pollutant molecules mdpi.com.

Chromatographic Methods for Quantitative Analysis in Biological Matrices (Non-Clinical)

Quantitative analysis of this compound in biological matrices during non-clinical research is essential for understanding its behavior in biological systems. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for this purpose due to their ability to separate and quantify analytes in complex samples drawellanalytical.comresearchgate.net.

HPLC is a well-established technique for quantitative analysis, enabling reliable measurement of compound concentrations by generating calibration curves that correlate chromatographic responses (e.g., peak areas or heights) with known concentrations of standards drawellanalytical.comksu.edu.saijper.org. This method is often coupled with a UV-Vis detector, utilizing the compound's absorbance properties for detection and quantification nih.govjapsonline.com. The accuracy and precision of HPLC methods are crucial for reliable quantitative determination ijper.org.

LC-MS/MS is considered a gold standard for quantitative analysis in biological samples due to its high sensitivity and selectivity researchgate.netmdpi.com. It combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry researchgate.net. This technique is particularly well-suited for analyzing complex matrices and quantifying analytes at low concentrations drawellanalytical.comuab.edu. Method validation is critical for ensuring the accuracy, precision, and robustness of LC-MS/MS methods for quantitative bioanalysis researchgate.netmdpi.com. Challenges in quantitative analysis in biological samples using LC-MS/MS include matrix effects, which can affect ionization efficiency uab.edunih.gov. The use of internal standards, particularly stable isotopically labeled ones, is crucial to mitigate matrix effects and ensure accurate quantification uab.educstti.com.

Data from quantitative analysis in biological matrices can be presented in tables showing concentrations over time or across different sample types. While specific data for this compound in non-clinical biological matrices were not extensively found in the search results, the general principles and techniques applied to other compounds in similar research contexts are directly relevant.

Mass Spectrometry Applications in this compound Metabolite Identification (Preclinical)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for identifying and characterizing metabolites of this compound in preclinical studies nih.govijpras.com. Metabolism studies are crucial in drug discovery and development to understand how a compound is transformed within an organism nih.govtechnosaurus.co.jp. Identifying metabolites is important for assessing potential toxicity and understanding the compound's fate ijpras.com.

LC-MS/MS is a dominant analytical tool for metabolite identification nih.gov. It allows for the separation of the parent compound and its metabolites by LC, followed by their detection and structural characterization by MS/MS. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that are key to elucidating the structures of metabolites nih.govijpras.com. Accurate mass measurements using high-resolution mass spectrometry (HRMS) further enhance the metabolite identification process by providing precise mass information, which helps in determining the elemental composition of metabolites ijpras.com.

General strategies for metabolite identification involve comparing the MS and MS/MS spectra of samples containing metabolites to those of the parent compound nih.gov. Techniques like precursor ion scans and neutral loss scans in MS/MS experiments are used to detect related ions and provide structural clues ijpras.com. Stable isotope labeling can also be employed to track the metabolic fate of the compound nih.govbiorxiv.org. Preclinical in vivo studies in animals are designed to identify and confirm the metabolite profile observed in in vitro studies spectroscopyonline.com.

Detailed research findings in this area would typically involve proposed metabolic pathways and the structural characterization of identified metabolites.

Biophysical Methods for Studying this compound-Protein Interactions

Understanding how this compound interacts with proteins is crucial for elucidating its mechanism of action and potential biological targets. Biophysical methods provide label-free approaches to study these interactions, quantifying binding affinities, kinetics, and thermodynamics nih.govnih.gov.

Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat released or absorbed during a binding event malvernpanalytical.comnih.gov. ITC experiments can determine the binding constant (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile nih.govrsc.org. This technique is particularly useful for studying bimolecular interactions tainstruments.com.

Surface Plasmon Resonance (SPR) is another widely used biophysical method for studying molecular interactions in real time numberanalytics.comnih.gov. SPR measures changes in refractive index upon binding of an analyte (e.g., this compound) to a ligand (e.g., a protein) immobilized on a sensor surface criver.comfz-juelich.de. SPR can determine binding affinities (KD) and kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) criver.comnih.gov. These kinetic parameters, particularly the dissociation rate, can be important indicators of a compound's duration of action criver.com. SPR is versatile and can be used to study interactions between various biomolecules, including protein-small molecule interactions nicoyalife.com.

Other biophysical techniques mentioned in the context of protein interactions include Analytical Ultracentrifugation (AUC), Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and Mass Photometry (MP) nih.govresearchgate.net. These methods can provide complementary information about the size, shape, and complex formation of proteins upon binding with small molecules.

Detailed research findings in this section would involve binding constants, kinetic rates, and thermodynamic parameters determined from these biophysical experiments, shedding light on the strength and nature of this compound's interaction with specific proteins.

Theoretical and Future Research Directions for Picumast

Computational Approaches for Predicting Novel Picumast Analogs

The design of novel therapeutic agents has been revolutionized by computational chemistry and molecular modeling. For this compound, these in silico techniques can pave the way for the development of analogs with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A primary step in the computational exploration of this compound would involve the development of QSAR models. By correlating variations in the physicochemical properties of a series of this compound analogs with their biological activity, predictive models can be generated. These models would help in identifying key structural motifs essential for the mast cell stabilizing activity of the coumarin (B35378) scaffold and the piperazine moiety.

Pharmacophore Modeling and Virtual Screening: Based on the known structure of this compound, a 3D pharmacophore model can be constructed. This model would define the essential spatial arrangement of chemical features required for its biological activity. This pharmacophore can then be used to screen large virtual libraries of compounds to identify novel molecules that fit the model and are likely to exhibit similar or improved activity.

Molecular Docking and Dynamics Simulations: To gain deeper insights into the interaction of this compound at a molecular level, docking studies can be performed with its potential biological targets, such as the histamine (B1213489) H1 receptor or key proteins involved in mast cell degranulation. Subsequent molecular dynamics simulations can then be employed to predict the stability of these interactions and to understand the conformational changes that may occur upon binding. This approach can guide the rational design of analogs with improved binding affinity and specificity.

Computational ApproachApplication to this compound Analog DesignPotential Outcome
QSAR Modeling Correlate structural features of this compound analogs with mast cell stabilization activity.Predictive models to guide the synthesis of more potent analogs.
Pharmacophore Modeling Develop a 3D model of key chemical features for virtual screening.Identification of novel chemical scaffolds with potential antiallergic activity.
Molecular Docking Simulate the binding of this compound and its analogs to target proteins.Understanding of key molecular interactions for rational drug design.

Exploration of Unconventional Mechanisms of Action for this compound

While this compound is known as a mast cell stabilizer, its full mechanistic profile may be more complex. nih.gov Modern pharmacological techniques can uncover unconventional mechanisms that may contribute to its therapeutic effects.

Target Deconvolution and Proteomics: Advanced chemical proteomics approaches, such as affinity chromatography using immobilized this compound followed by mass spectrometry, could identify novel protein binding partners. This could reveal previously unknown cellular targets and pathways modulated by the compound, potentially extending beyond the classical mast cell stabilization mechanism.

Phenotypic Screening and High-Content Imaging: Utilizing high-content imaging and analysis of cell-based assays, the broader cellular effects of this compound can be investigated. By observing changes in cellular morphology, organelle function, and protein localization in various cell types, researchers can identify unexpected biological activities that may point towards novel mechanisms of action.

Systems Biology Perspectives on this compound's Biological Impact

A systems biology approach can provide a holistic understanding of how this compound affects complex biological networks. By integrating data from various "omics" platforms, a comprehensive picture of its biological impact can be constructed.

Transcriptomics and Genomics: By analyzing changes in gene expression (transcriptomics) in cells or tissues treated with this compound, researchers can identify entire pathways and gene networks that are modulated by the compound. This can provide insights into its broader effects on cellular function, inflammation, and immune responses.

Metabolomics: Studying the changes in the cellular metabolome after this compound treatment can reveal its impact on metabolic pathways. This could be particularly relevant in understanding its effects on inflammatory processes, as cellular metabolism and immune responses are closely intertwined.

Integrative Multi-Omics Analysis: The true power of a systems biology approach lies in the integration of data from genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, a comprehensive model of this compound's mechanism of action can be developed, highlighting key nodes and pathways that could be targeted for future drug development.

Potential Research Avenues for this compound in Broadened Therapeutic Areas (Preclinical/Discovery Focus)

The known anti-inflammatory and mast cell stabilizing properties of this compound suggest its potential utility in a broader range of diseases beyond asthma. nih.gov Preclinical research can explore these new therapeutic avenues.

Inflammatory Skin Disorders: Given its ability to inhibit mast cell degranulation, this compound could be investigated in preclinical models of atopic dermatitis and other inflammatory skin conditions where mast cells play a significant role.

Gastrointestinal Disorders: Mast cells are key players in the pathophysiology of inflammatory bowel disease and irritable bowel syndrome. Preclinical studies could explore the efficacy of this compound in animal models of these conditions, focusing on its ability to reduce inflammation and modulate visceral hypersensitivity.

Neuroinflammatory Conditions: There is growing evidence for the involvement of mast cells in neuroinflammatory processes. The potential of this compound to modulate mast cell activity within the central nervous system could be explored in preclinical models of diseases such as multiple sclerosis or neurodegenerative disorders.

Potential Therapeutic AreaRationale for Preclinical InvestigationResearch Focus
Inflammatory Skin Disorders Role of mast cells in atopic dermatitis and psoriasis.Efficacy in animal models of skin inflammation.
Gastrointestinal Disorders Mast cell involvement in IBD and IBS.Modulation of gut inflammation and visceral hypersensitivity.
Neuroinflammatory Conditions Mast cell contribution to neuroinflammation.Effects on mast cell activation and neuronal function in CNS disease models.

Interdisciplinary Research Synergies for this compound Investigation

The comprehensive investigation of this compound's potential requires a collaborative, interdisciplinary approach, bringing together experts from various scientific fields.

Medicinal Chemistry and Pharmacology: Close collaboration between medicinal chemists synthesizing novel analogs and pharmacologists evaluating their biological activity is crucial for an efficient drug discovery pipeline.

Computational Biology and Experimental Biology: The integration of computational predictions with experimental validation is key to accelerating the discovery process. In silico findings can guide experimental work, while experimental data can be used to refine and improve computational models.

Immunology and Materials Science: For exploring new therapeutic applications, collaboration between immunologists and material scientists could lead to the development of novel drug delivery systems for this compound. For instance, targeted delivery to specific tissues or cell types could enhance efficacy and reduce potential side effects.

By leveraging these advanced and collaborative research strategies, the scientific community can build upon the foundational knowledge of this compound to explore its full therapeutic potential in the 21st century.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.